molecular formula C10H11FO3S B6286824 3-Ethoxy-4-fluoro-5-(methylthio)benzoic acid CAS No. 2624417-93-0

3-Ethoxy-4-fluoro-5-(methylthio)benzoic acid

Cat. No.: B6286824
CAS No.: 2624417-93-0
M. Wt: 230.26 g/mol
InChI Key: PUTFNUMODJKOPB-UHFFFAOYSA-N
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Description

3-Ethoxy-4-fluoro-5-(methylthio)benzoic acid is an organic compound with the molecular formula C10H11FO3S and a molecular weight of 230.26 g/mol . This compound is characterized by the presence of ethoxy, fluoro, and methylthio substituents on a benzoic acid core, making it a versatile molecule in various chemical reactions and applications.

Safety and Hazards

The safety information for “3-Ethoxy-4-fluoro-5-(methylthio)benzoic acid” is available in the MSDS . It is recommended to handle this compound with appropriate protective measures, including wearing protective gloves, clothing, eye protection, and face protection . It is also advised to avoid breathing dust, fume, gas, mist, vapors, or spray .

Mechanism of Action

Target of Action

Similar compounds have been known to target enzymes involved in nucleophilic aromatic substitution .

Mode of Action

The compound’s mode of action is likely to involve the fluoride substituent enabling nucleophilic aromatic substitution . This process involves the replacement of a leaving group (in this case, the fluoride) by a nucleophile (which could be any of a variety of biological molecules). The exact details of this interaction and the resulting changes would depend on the specific biological context.

Biochemical Pathways

Nucleophilic aromatic substitution reactions can affect a wide range of biochemical pathways, depending on the specific nucleophile involved and the context of the reaction .

Result of Action

The effects would likely be related to the changes in biochemical pathways resulting from the compound’s mode of action .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-4-fluoro-5-(methylthio)benzoic acid typically involves multi-step organic reactions. . The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-4-fluoro-5-(methylthio)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Ethoxy-4-fluoro-5-(methylthio)benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethoxy-4-fluoro-5-(methylthio)benzoic acid is unique due to the combination of ethoxy, fluoro, and methylthio substituents on the benzoic acid core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

3-ethoxy-4-fluoro-5-methylsulfanylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO3S/c1-3-14-7-4-6(10(12)13)5-8(15-2)9(7)11/h4-5H,3H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUTFNUMODJKOPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C(=O)O)SC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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